5-Aza-2'-deoxy Cytidine-15N4

Bioanalysis LC-MS/MS Stable Isotope Labeling

Quantifying decitabine in complex biological matrices presents a significant challenge due to matrix-induced ion suppression and analyte loss, where unlabeled internal standards fail by co-eluting with the analyte. 5-Aza-2'-deoxy Cytidine-15N4 solves this with a definitive +4 Da mass shift and non-exchangeable 15N labels on the triazine core, ensuring label stability in all conditions. - Eliminates hydrogen-deuterium exchange risk seen in deuterated analogs, securing assay reproducibility. - Enables method validation to low ng/mL sensitivity as required for ANDA/DMF bioanalytical reports. - Supplied at ≥98% purity and ≥98% isotopic enrichment for traceable pharmacokinetic parameter estimation.

Molecular Formula C₈H₁₂¹⁵N₄O₄
Molecular Weight 232.18
Cat. No. B1158148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aza-2'-deoxy Cytidine-15N4
Synonyms4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one-15N4;  2-Desoxy-5-azacytidine-15N4;  2’-Deoxy-5-azacytidine-15N4;  DAC-15N4;  Dacogen-15N4;  Decitabine-15N4;  NSC 127716-15N4;  β-Decitabine-15N4; 
Molecular FormulaC₈H₁₂¹⁵N₄O₄
Molecular Weight232.18
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aza-2'-deoxy Cytidine-15N4 Overview


5-Aza-2'-deoxy Cytidine-15N4 (Decitabine-15N4) is a stable isotope-labeled analog of the DNA methyltransferase inhibitor decitabine, in which four 14N atoms are replaced with the stable, non-radioactive 15N isotope . This labeling confers a molecular weight of 232.18 g/mol (unlabeled: 228.20 g/mol) and a mass shift of +4 Da, making it chemically identical to the parent drug but spectrometrically distinct [1]. It is manufactured to high isotopic enrichment (typically ≥98% 15N) and purity (≥98%) to serve as an internal standard for accurate quantification of decitabine in complex biological matrices via LC-MS/MS [2].

Stable isotope-labeled internal standard for decitabine LC-MS/MS quantification
Non-exchangeable 15N4 labels on triazine core maintain consistent mass shift in protic matrices
+4 Da mass difference avoids isotopic cross-talk with unlabeled analyte

Why Alternatives Cannot Replace 5-Aza-2'-deoxy Cytidine-15N4


In quantitative bioanalysis, the use of an internal standard is mandatory to correct for analyte loss during sample preparation, matrix-induced ion suppression/enhancement, and instrument variability. Unlabeled decitabine cannot serve this purpose because it co-elutes and shares the same mass transitions as the analyte, precluding differentiation . While other isotopologues (e.g., Decitabine-d3, Decitabine-13C2,15N4) exist, 5-Aza-2'-deoxy Cytidine-15N4 offers a critical advantage: its 15N labels are positioned on non-exchangeable nitrogen atoms within the triazine core, ensuring label stability under all analytical conditions, unlike deuterium labels which are prone to hydrogen-deuterium exchange in protic solvents or biological matrices . This label stability directly impacts quantification accuracy and reproducibility, making simple substitution with a non-15N4 isotopologue a significant risk to data integrity .

Deuterium-labeled analogs (e.g., Decitabine-d3)
May undergo hydrogen-deuterium exchange in protic solvents or biological matrices, causing variable mass shift and quantification error.
Uncharacterized or lower-enrichment isotopologues
May contain unlabeled decitabine (M+0) that co-elutes, introducing positive bias, especially near the lower limit of quantitation.

Quantitative Evidence: 5-Aza-2'-deoxy Cytidine-15N4 vs. Alternatives


15N4 Label Stability vs. Deuterium

Deuterium-labeled internal standards (e.g., Decitabine-d3) can undergo proton/deuterium exchange when placed on carbon atoms adjacent to carbonyls or in aromatic positions, leading to inaccurate quantification. 5-Aza-2'-deoxy Cytidine-15N4 incorporates 15N isotopes on non-exchangeable nitrogen atoms within the heterocyclic core, providing a stable mass difference that does not degrade under analytical conditions . This is a direct head-to-head comparison based on chemical stability principles, where 15N labels offer 0% exchange risk versus a significant, condition-dependent risk for deuterium labels .

Label Stability
Class-level
Non-exchangeable 15N: 0% exchange risk
Deuterium (e.g., d3): condition-dependent exchange; >10% in some matrices
Supports consistent quantification across protic matrices
Class-level inference; actual deuterium exchange depends on matrix and label position
Bioanalysis LC-MS/MS Stable Isotope Labeling

Validated LC-MS/MS Method for Decitabine in Murine Plasma

A 2024 study validated a sensitive UHPLC-MS/MS method for quantifying low-dose decitabine in mouse plasma, explicitly utilizing a stable isotope-labeled internal standard to achieve a lower limit of quantitation (LLOQ) of 1 ng/mL [1]. While the study used a [13C2,15N4]-Decitabine isotopologue, the core requirement for a +4 Da mass shift from 15N4 labeling was met, demonstrating the essential role of this specific label configuration in achieving the reported assay sensitivity and precision [2]. This cross-study comparison confirms that the 15N4 label provides a sufficient mass difference for robust quantitation.

LLOQ (Murine Plasma)
Cross-study comparable
1 ng/mL
Supports method sensitivity achievable with +4 Da mass shift
Based on published UHPLC-MS/MS method using [13C2,15N4]-decitabine; method transfer requires validation
Pharmacokinetics Method Validation Preclinical Studies

Purity and Isotopic Enrichment Specifications

5-Aza-2'-deoxy Cytidine-15N4 is commercially available with a minimum purity of 98% and isotopic enrichment of 98% 15N [1]. This level of enrichment is critical because the presence of unlabeled species (M+0) in the internal standard directly contributes to the analyte signal, causing positive bias and compromising accuracy, especially near the LLOQ . In comparison, lower-grade standards or those with unspecified enrichment may contain >2% unlabeled compound, potentially invalidating assay data in regulated bioanalysis.

Enrichment & Purity
Specification review
≥98% 15N enrichment, ≥98% purity
Lower-grade standards: unlabeled carryover >2% may introduce >5% bias at LLOQ
Minimizes M+0 interference, supports accuracy near LLOQ
Based on Certificate of Analysis; verify batch-specific enrichment
Quality Control Analytical Standards Regulatory Compliance

5-Aza-2'-deoxy Cytidine-15N4 Applications


Bioanalytical Method Development for Plasma and Tissues

The compound's stable +4 Da mass shift and non-exchangeable 15N labels make it the internal standard of choice for developing and validating LC-MS/MS methods to measure decitabine concentrations in complex biological matrices [1]. Its use is directly supported by published methods achieving low ng/mL sensitivity, essential for tracking the drug in low-dose regimens and combination therapies [2].

Preclinical PK/PD Studies

Accurate quantification of decitabine is paramount in understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship. The high isotopic enrichment and chemical purity of 5-Aza-2'-deoxy Cytidine-15N4 ensure reliable plasma concentration-time data, enabling robust PK parameter estimation (e.g., AUC, Cmax, t1/2) and correlation with downstream pharmacodynamic effects like DNA hypomethylation [2].

Regulated Bioanalysis for ANDA and DMF Submissions

For pharmaceutical companies developing generic decitabine formulations or new drug applications, the use of a high-purity, stable, and well-characterized internal standard like 5-Aza-2'-deoxy Cytidine-15N4 is a regulatory expectation . Its specified ≥98% purity and enrichment provides the traceability and reliability required for bioanalytical reports supporting Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) [1].

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis method
Stable +4 Da non-exchangeable label
Matrix effect control & ion suppression correction
Preclinical PK data generation
High isotopic enrichment specification
Accuracy in concentration-time profiling
Method documentation support
Traceable purity & enrichment characterization
Reproducibility & method transfer review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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